molecular formula C16H17N5O2 B1671768 3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol CAS No. 1198357-79-7

3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol

Cat. No. B1671768
CAS RN: 1198357-79-7
M. Wt: 311.34 g/mol
InChI Key: BJVRNXSHJLDZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol” is a chemical compound with the CAS Number: 1198357-79-7. Its molecular weight is 311.34 and its IUPAC name is 3-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenol .


Synthesis Analysis

Based on scaffold hopping and computer-aid drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involves the use of bioisosteric replacements of the purine scaffold of the ligand roscovitine by different ring systems .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H17N5O2 . The InChI code for this compound is 1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Anticancer Effect on Colon Cancer Cells

ETP-45658 has shown promise in the treatment of colon cancer. It exerts a dose-dependent and statistically significant antiproliferative effect on HT-29 colon cancer cells . The compound targets the PI3K/AKT/mTOR pathway, which plays a crucial role in tumor cell proliferation across various cancers .

Induction of Cell Death

ETP-45658 induces cell death in colon cancer cells. It upregulates apoptotic proteins while downregulating anti-apoptotic proteins . This leads to an increase in Annexin V binding, which is a marker of apoptosis .

Oxidative Stress Induction

The compound has been found to decrease TAS (Total Antioxidant Status) levels and increase TOS (Total Oxidative Status) levels . This imbalance between antioxidants and oxidants can lead to oxidative stress, which can damage cells and is often associated with cancer .

Cell Cycle Arrest

ETP-45658 has been observed to arrest the cell cycle at the G0/G1 phase . This prevents the cells from progressing through the cell cycle to divide and proliferate, thereby inhibiting the growth of the cancer .

Impairment of Mitochondrial Membrane Potential

The compound has been found to impair mitochondrial membrane potential . This can lead to the release of cytochrome c from the mitochondria into the cytosol, triggering apoptosis .

Treatment of Breast Cancer

ETP-45658 has also shown potent inhibitory effects on the proliferation of a broad range of human cancer cells, most notably suppressing the growth of breast cancer cells . It does this by inducing a potent FOXO-dependent, p53-independent cell cycle arrest phenotype .

Mechanism of Action

Target of Action

ETP-45658, also known as 3-(1-Methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenol, is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) with IC50s of 22.0 nM, 39.8 nM, 129.0 nM, and 717.3 nM for PI3Kα, PI3Kδ, PI3Kβ, and PI3Kγ, respectively . It also inhibits DNA-PK (IC50=70.6 nM) and mTOR (IC50=152.0 nM) .

Mode of Action

ETP-45658 interacts with its targets, the PI3Ks, to inhibit their activity. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in tumor cell proliferation across various cancers .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is an intracellular signaling pathway activated by various hormones and growth factors . Inhibition of this pathway by ETP-45658 leads to a potent FOXO-dependent, p53-independent cell cycle arrest . This response is characterized by the differential induction of a subset of FOXO-regulated genes .

Result of Action

ETP-45658 exerts a dose-dependent and statistically significant antiproliferative effect on HT-29 colon cancer cells . It decreases TAS levels and increases TOS levels, upregulates apoptotic proteins while downregulating anti-apoptotic proteins . It also increases Annexin V binding, arrests the cell cycle at the G0/G1 phase, induces caspase 3/7 activity, impairs mitochondrial membrane potential, and ultimately triggers apoptosis in HT-29 cells .

Action Environment

The action of ETP-45658 can be influenced by the cellular environment, including the presence of hormones and growth factors that can activate the PI3K pathway

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with the compound include H315 and H319 . Precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

Future Directions

The compound and its derivatives have potential for further exploration, especially in the context of inhibiting TRKA . This could have implications in the treatment of cancers associated with the continuous activation and overexpression of TRKs .

properties

IUPAC Name

3-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVRNXSHJLDZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)C3=CC(=CC=C3)O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol
Reactant of Route 2
Reactant of Route 2
3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol
Reactant of Route 3
Reactant of Route 3
3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol
Reactant of Route 4
3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol
Reactant of Route 5
3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol
Reactant of Route 6
3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol

Q & A

Q1: What is the primary mechanism of action of ETP-45658?

A1: ETP-45658 is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks) []. It binds to PI3K, preventing the phosphorylation of downstream targets in the PI3K/Akt/mTOR signaling pathway [, ]. This pathway is crucial for cell growth, proliferation, and survival, and is frequently dysregulated in cancer.

Q2: Which isoform of PI3K does ETP-45658 preferentially target?

A2: While ETP-45658 demonstrates activity against various PI3K isoforms, research suggests a potential preference for inhibiting the delta isoform (PI3Kδ) []. Genetic inhibition studies comparing the effects of silencing PI3Kα and PI3Kδ in peripheral T-cell lymphoma (PTCL) cell lines revealed that PI3Kδ inhibition more closely mimicked the apoptotic effects of ETP-45658 treatment []. This suggests PI3Kδ might be a critical target for ETP-45658's anti-cancer effects, at least in certain PTCL subtypes.

Q3: What are the downstream effects of ETP-45658 treatment on cellular processes?

A3: Inhibition of PI3K by ETP-45658 leads to several downstream effects, including:

  • FOXO nuclear translocation: By inhibiting PI3K/Akt signaling, ETP-45658 promotes the nuclear translocation of FOXO transcription factors []. This leads to the activation of FOXO-dependent genes involved in cell cycle arrest and potentially other cellular processes like apoptosis [].
  • Cell cycle arrest: ETP-45658 induces G1 cell cycle arrest in various cancer cell lines, including PTCL cells [, ]. This arrest is likely mediated by the activation of FOXO-regulated cell cycle inhibitors and a reduction in the expression of pro-proliferative genes.
  • Apoptosis: In certain cancer cell lines, such as PTCL cells, ETP-45658 demonstrates the ability to induce apoptosis []. The exact mechanisms behind this effect are still under investigation but likely involve the activation of pro-apoptotic pathways and/or downregulation of anti-apoptotic proteins.

Q4: What are the potential therapeutic applications of ETP-45658?

A4: ETP-45658 shows promise as a potential therapeutic agent for:

  • Peripheral T-cell lymphomas (PTCL): ETP-45658 exhibits potent anti-proliferative and pro-apoptotic effects in PTCL cell lines, suggesting its potential as a treatment for these aggressive malignancies [, ].

Q5: What are the potential biomarkers for predicting the efficacy of ETP-45658?

A5: Research is ongoing to identify robust biomarkers for ETP-45658 efficacy. Some potential candidates include:

  • PI3K isoform expression levels: The expression levels of specific PI3K isoforms, particularly PI3Kδ, could potentially predict sensitivity to ETP-45658 [].
  • Downstream pathway activation: Assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., pAKT, pGSK3β, pp70S6K) could help monitor the pharmacodynamic effects of ETP-45658 treatment [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.